molecular formula C13H9ClF2N4 B11835318 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine

9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine

Cat. No.: B11835318
M. Wt: 294.69 g/mol
InChI Key: LBLKACMXCMBQEH-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and benzyl positions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the benzyl or chlorine positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-2-chloro-9H-purine: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.

    2-Chloro-6-(difluoromethyl)-9H-purine: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

    9-Benzyl-9H-purine: Lacks both the chlorine and difluoromethyl groups, which could significantly alter its chemical properties and applications.

Uniqueness

The presence of both the benzyl and difluoromethyl groups in 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can influence the compound’s solubility, stability, and interaction with various molecular targets.

Properties

Molecular Formula

C13H9ClF2N4

Molecular Weight

294.69 g/mol

IUPAC Name

9-benzyl-2-chloro-6-(difluoromethyl)purine

InChI

InChI=1S/C13H9ClF2N4/c14-13-18-9(11(15)16)10-12(19-13)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2

InChI Key

LBLKACMXCMBQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C(F)F

Origin of Product

United States

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